2-Bromo-5-ethynyl-1,3-dimethoxybenzene
Overview
Description
2-Bromo-5-ethynyl-1,3-dimethoxybenzene is an organic compound characterized by the presence of bromine, ethynyl, and dimethoxy groups attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-5-ethynyl-1,3-dimethoxybenzene typically involves electrophilic aromatic substitution reactionsThe reaction conditions often involve the use of bromine or bromine-containing reagents and a suitable catalyst to facilitate the substitution reaction .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the high quality of the final product .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-5-ethynyl-1,3-dimethoxybenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The ethynyl group can undergo oxidation to form different products.
Coupling Reactions: The ethynyl group can participate in coupling reactions to form larger, more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation Reactions: Reagents like potassium permanganate or chromium trioxide are often used.
Coupling Reactions: Palladium catalysts and bases like triethylamine are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while coupling reactions can produce larger aromatic systems .
Scientific Research Applications
2-Bromo-5-ethynyl-1,3-dimethoxybenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the development of probes for studying biological systems.
Industry: It is used in the production of advanced materials, such as polymers and liquid crystals
Mechanism of Action
The mechanism of action of 2-Bromo-5-ethynyl-1,3-dimethoxybenzene involves its interaction with molecular targets through electrophilic aromatic substitution. The bromine atom acts as an electrophile, facilitating the formation of a positively charged intermediate, which then undergoes further reactions to yield the final product. This mechanism is crucial for its reactivity and applications in various chemical processes .
Comparison with Similar Compounds
Similar Compounds
1-Bromo-3,5-dimethoxybenzene: Similar structure but lacks the ethynyl group.
2-Bromo-5-ethynyl-1,3-difluorobenzene: Similar structure but with fluorine atoms instead of methoxy groups
Uniqueness
The combination of these functional groups allows for versatile chemical transformations and the synthesis of novel compounds with specific properties .
Properties
IUPAC Name |
2-bromo-5-ethynyl-1,3-dimethoxybenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrO2/c1-4-7-5-8(12-2)10(11)9(6-7)13-3/h1,5-6H,2-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDHGUFPNQPWVKE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1Br)OC)C#C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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